molecular formula C11H11N3O2 B8624649 6-Amino-3-benzyl-1H-pyrimidine-2,4-dione

6-Amino-3-benzyl-1H-pyrimidine-2,4-dione

Cat. No.: B8624649
M. Wt: 217.22 g/mol
InChI Key: JCGJSBVUVFPNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-benzyl-1H-pyrimidine-2,4-dione is a chemical building block within the pyrimidine-2,4-dione family, a core structure of significant interest in medicinal chemistry and anticancer drug discovery. Pyrimidine derivatives are extensively investigated as potential therapeutic agents due to their ability to disrupt key cellular processes . Specifically, 6-aminouracil scaffolds, similar to this compound, serve as key precursors in the synthesis of more complex molecules designed as dual inhibitors of epigenetic and kinase targets, such as BRD4 and PLK1 . The inhibition of these targets can lead to disrupted cell cycle progression, induction of apoptosis, and the downregulation of anti-apoptotic proteins, presenting a promising strategy for cancer therapy . The benzyl substitution on the pyrimidine ring is a common feature incorporated to modulate the compound's hydrophobicity and interaction with biological targets . From a synthetic chemistry perspective, related 6-aminopyrimidine-2,4-diones can be prepared through the alkylation of 6-aminouracil derivatives with benzyl halides under basic conditions . This compound is intended for use in research and development laboratories as a key intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care, and refer to the Safety Data Sheet for proper handling instructions.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

6-amino-3-benzyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H11N3O2/c12-9-6-10(15)14(11(16)13-9)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,13,16)

InChI Key

JCGJSBVUVFPNHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations

Compound Name Core Structure Substituents Key Properties/Activities Synthesis Yield Source
6-Amino-3-benzyl-1H-pyrimidine-2,4-dione Pyrimidine-2,4-dione 3-benzyl, 6-amino Limited toxicity data Not reported
6-Amino-1,3-dimethylpyrimidine-2,4-dione Pyrimidine-2,4-dione 1,3-dimethyl, 6-amino Higher water solubility due to methyl groups Not reported
1,3-Bis(4-methoxybenzyl)-6-methylpyrimidine-2,4-dione Pyrimidine-2,4-dione 1,3-bis(4-methoxybenzyl), 6-methyl Dihedral angles: 62.16° and 69.77° (pyrimidine vs. benzene rings) Not reported
6-Amino-1-Benzyl-5-(ethylamino)pyrimidine-2,4-dione Pyrimidine-2,4-dione 1-benzyl, 5-ethylamino, 6-amino Potential for enhanced bioactivity due to ethylamino group Not reported

Key Observations :

  • Methoxybenzyl substituents (e.g., in ) introduce steric bulk and electronic effects, altering molecular interactions in crystal lattices or biological targets.

Heterocyclic Dione Derivatives with Divergent Cores

Imidazolidin-2,4-diones (e.g., IM-3, IM-7)

  • Core Structure : Imidazolidine-2,4-dione (distinct from pyrimidine).
  • Synthesis : Synthesized via Strecker synthesis with 70–74% yields using arylaldehydes and phenyl isocyanate .
  • IM-7 (3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione): Induces acute cardiovascular effects in rats .

Pyrrolo(1,2-a)pyrazine-1,4-diones (e.g., PPDH, PPDHMP)

  • Core Structure : Pyrrolopyrazine-1,4-dione (natural product scaffold).
  • Activities: Antibacterial against P. aeruginosa, E. coli, and Enterococcus faecalis .
  • Source : Isolated from Bacillus tequilensis and Streptomyces species .

Key Comparisons :

  • Pyrimidine-diones (e.g., this compound) lack reported antibacterial or CNS activities, unlike imidazolidine- and pyrrolopyrazine-diones .
  • Imidazolidine derivatives are pharmacologically better characterized, with demonstrated in vivo effects .

Crystallographic Data

  • 1,3-Bis(4-methoxybenzyl)-6-methylpyrimidine-2,4-dione : Exhibits weak C–H···O hydrogen bonds in crystal packing, influencing stability .
  • 6-Amino-1,3-dimethylpyrimidine-2,4-dione: Lacks reported crystallographic data, suggesting differences in molecular packing compared to methoxybenzyl derivatives .

Pharmacological and Toxicological Profiles

Compound Toxicity Data Biological Activity
This compound No acute toxicity, irritation, or carcinogenicity data Not reported
IM-3 (imidazolidin-2,4-dione) Not reported CNS modulation, antinociception
PPDH (pyrrolopyrazine-1,4-dione) Not reported Antibacterial

Q & A

Q. What analytical techniques quantify trace impurities?

  • Methods :
  • HPLC-UV/MS : Use a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) with detection limits <0.1% .
  • NMR spiking : Add reference standards to identify unknown peaks in ¹H NMR spectra .

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